tert-Butyl 4-(aminomethyl)indoline-1-carboxylate
Overview
Description
Tert-Butyl 4-(aminomethyl)indoline-1-carboxylate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-Butyl 4-(aminomethyl)indoline-1-carboxylate, also known as 4-Aminomethyl-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple targets . These pathways could potentially be affected by this compound, leading to its diverse biological activities.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
tert-Butyl 4-(aminomethyl)indoline-1-carboxylate: plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell.
Cellular Effects
The effects of This compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can affect the expression of genes involved in cell proliferation and apoptosis . Additionally, this compound may impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, This compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, indole derivatives have been reported to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . This inhibition can result in altered cellular responses, such as changes in gene expression and protein activity.
Temporal Effects in Laboratory Settings
The stability and degradation of This compound in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that indole derivatives can have sustained effects on cellular processes, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
In animal models, the effects of This compound vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For instance, indole derivatives have been shown to affect the activity of enzymes involved in the biosynthesis of neurotransmitters, such as serotonin and dopamine . These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its biochemical activity and overall effects on cellular function .
Subcellular Localization
This compound: exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, indole derivatives have been reported to localize to the mitochondria, where they can modulate mitochondrial function and energy metabolism . This subcellular localization is crucial for understanding the precise mechanisms of action of this compound.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-2,3-dihydroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16/h4-6H,7-9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAHAEBOBODBIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086392-32-6 | |
Record name | 4-Aminomethyl-2,3-dihydroindole-1-carboxylic acid t-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.